![molecular formula C16H10N2O7S2-2 B1225615 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate](/img/structure/B1225615.png)
7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate
Overview
Description
7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate is an organosulfonate oxoanion resulting from the removal of a proton from both of the sulfo groups of 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid. It is a conjugate base of a 7-hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonic acid.
Scientific Research Applications
Environmental Impact and Behavior
7-Hydroxy-8-[(E)-phenyldiazenyl]naphthalene-1,3-disulfonate and related compounds are products of the anaerobic reduction of azo dyes by microorganisms. Research by Kudlich et al. (1999) demonstrated their oxygen-sensitive nature and decomposition under aerobic conditions. This decomposition process was analyzed, providing insights into the environmental fate of these compounds.
Polymer Electrolyte Membrane Applications
A study by Zhaoxia et al. (2017) explored sulfonated poly(aryl ether) copolymers containing disulfonaphthanoxyl pendants for polymer electrolyte membrane fuel cells. Their research showed that these compounds exhibit good proton conductivity and low methanol permeability, making them potential candidates for fuel cell applications.
Biomolecule Interaction
The interaction of this compound (as Orange G) with biomolecules like adenine and cytosine was investigated by Ojala et al. (1994). They found that Orange G forms salts with these nucleotides, offering insights into the interactions between sulfonated azo dyes and biomolecules.
Wastewater Treatment
The application of ferrous hydrogen peroxide for treating wastewater from H-acid manufacturing, which involves derivatives of naphthalene like this compound, was examined by Zhu et al. (1996). Their research highlights the effectiveness of this method in reducing the chemical oxygen demand (COD) of such wastewater, emphasizing its environmental significance.
Electronic and Optical Applications
Research by Louis et al. (2021) on a related cyanurated H-acid azo dye explored its molecular properties for potential electronic and optical applications. The study's focus on molecular orbital excitation properties underlines the versatility of these compounds in various technological applications.
Analytical Chemistry Applications
The work of Marengo et al. (2000) developed a method for separating various aromatic sulfonates, including naphthalene derivatives, using ion-interaction chromatography. This method is significant for the analysis and separation of complex mixtures in environmental and industrial contexts.
properties
IUPAC Name |
7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11/h1-9,19H,(H,20,21,22)(H,23,24,25)/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVDXIMFBOLMNW-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O7S2-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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